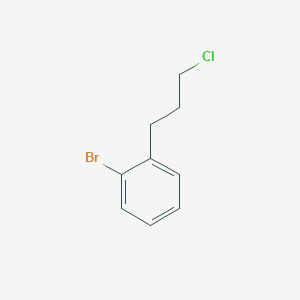

1-Bromo-2-(3-chloropropyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

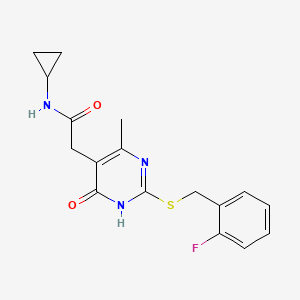

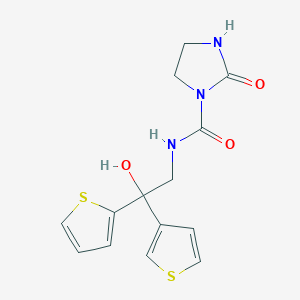

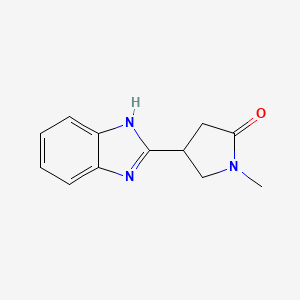

説明

1-Bromo-2-(3-chloropropyl)benzene is a chemical compound with the molecular formula C9H9BrCl2 . It has an average mass of 267.978 Da and a monoisotopic mass of 265.926453 Da .

Synthesis Analysis

The synthesis of 1-Bromo-2-(3-chloropropyl)benzene involves electrophilic aromatic substitution reactions . The general mechanism involves two steps:- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- A proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(3-chloropropyl)benzene is characterized by the presence of a benzene ring substituted with a bromo group and a 3-chloropropyl group . The compound’s molecular formula is C9H9BrCl2 .Chemical Reactions Analysis

1-Bromo-2-(3-chloropropyl)benzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the molecule can react with an electrophile to form a substituted benzene ring .科学的研究の応用

Polycondensation Reactions

1-Bromo-2-(3-chloropropyl)benzene has been studied for its role in polycondensation reactions. A study by Kolesnikov and Korshak (1953) explored the polycondensation of 1-bromo-3-chloropropane with benzene, identifying various catalysts like zirconium chloride, aluminum bromide, and ferric chloride for this reaction, and providing insights into its mechanisms (Kolesnikov & Korshak, 1953).

Synthesis of Biaryls

Muzalevskiy et al. (2009) discussed the application of derivatives of 1-Bromo-2-(3-chloropropyl)benzene in Diels–Alder Reactions, particularly for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

Pharmaceutical Intermediates

Lukáč and Mohapatra (1992) synthesized 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, a compound derived from 1-Bromo-2-(3-chloropropyl)benzene, which has potential applications as a pharmaceutical intermediate (Lukáč & Mohapatra, 1992).

Halogenation Studies

Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes, including 1-Bromo-2-(3-chloropropyl)benzene, provided valuable information on halogen sources and catalysts, contributing to organic synthesis methods (Bovonsombat & Mcnelis, 1993).

Organometallic Chemistry

Fink et al. (1997) synthesized new compounds using 1-Bromo-2-(3-chloropropyl)benzene, contributing to the field of organometallic chemistry and understanding of electrochemical properties (Fink et al., 1997).

Regioselectivity in Chemical Reactions

Mongin, Desponds, and Schlosser (1996) explored the deprotonation of chloro- and bromo-substituted compounds, including derivatives of 1-Bromo-2-(3-chloropropyl)benzene, enhancing understanding of regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDIKCHDLQSPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(3-chloropropyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)

![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)